Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a complex organic compound characterized by its unique molecular structure and diverse applications in scientific research. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and silicon atoms. This compound features a pyrrolo[2,3-b]pyridine core, which is significant in various chemical and biological contexts due to its potential pharmacological properties.
The compound can be synthesized through multiple methods, often involving organic reactions tailored to introduce specific functional groups and achieve the desired molecular architecture. Various patents and scientific publications detail these synthetic routes and their efficiencies.
Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. These compounds are recognized for their biological activity and potential therapeutic applications, particularly in medicinal chemistry.
The synthesis of methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves several key steps:
These methods can be optimized for large-scale production using automated reactors and continuous flow systems to improve yield and efficiency .
The molecular structure of methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be described as follows:
COC(=O)C1=C2CC(=O)N(C2=NC=C1)COCC[Si](C)(C)C
The structure is characterized by a pyrrolo[2,3-b]pyridine ring fused with a carboxylate ester and a trimethylsilyl ether functionality .
Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions:
The specific outcomes of these reactions depend on the conditions and reagents employed .
The mechanism of action for methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not fully elucidated but is believed to involve interactions with biological targets relevant to its pharmacological profile. Compounds within this class have shown potential as modulators for various biological pathways, particularly in oncology and neurology .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 322.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound in various environments and applications .
Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3